molecular formula C12H15BFNO4 B594404 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1288978-82-4

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B594404
CAS No.: 1288978-82-4
M. Wt: 267.063
InChI Key: UEMDKWBOUAQJJU-UHFFFAOYSA-N
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Description

Structural Characteristics and Classification in Organoboron Chemistry

Core Molecular Architecture

The compound features a 1,3,2-dioxaborolane ring system, a five-membered heterocycle containing two oxygen atoms and one boron atom. Key structural elements include:

  • Boron center : Trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and one aromatic phenyl group.
  • Substituents :
    • 4-Fluoro-2-nitrophenyl group: Provides electron-withdrawing effects via nitro (-NO₂) and fluorine (-F) groups.
    • Tetramethyl groups: Four methyl groups at the 4,4,5,5-positions confer steric protection to the boron center.

The SMILES representation (CC1(C)OB(OC1(C)C)C1=C(C=C(F)C=C1)[N+]([O-])=O) highlights the spatial arrangement of substituents.

Classification

This compound belongs to two major classes:

  • Organoboron Compounds : Characterized by a carbon-boron bond, enabling participation in transmetalation reactions.
  • Pinacol Boronic Esters : A subset of boronic esters where pinacol (2,3-dimethyl-2,3-butanediol) forms a cyclic ester with boronic acid. Such esters exhibit enhanced stability compared to free boronic acids.
Table 1: Comparative Properties of Selected Boronic Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(4-Fluoro-2-nitrophenyl)-dioxaborolane C₁₂H₁₅BFNO₄ 267.06 -NO₂, -F, dioxaborolane
4-Nitrophenylboronic acid pinacol ester C₁₂H₁₆BNO₄ 249.07 -NO₂, dioxaborolane
2-Ethyl-1,3,2-dioxaborolane C₄H₉BO₂ 99.93 Ethyl group, dioxaborolane

Properties

IUPAC Name

2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMDKWBOUAQJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857444
Record name 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1288978-82-4
Record name 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Key Reaction Components

  • Pinacol : Serves as the diol component, forming the dioxaborolane ring.

  • Arylboronic Acid : The aromatic precursor bearing substituents (e.g., nitro, fluoro) that influence reactivity.

  • Solvent Systems : Ethers (e.g., diethyl ether, THF) are preferred for their ability to dissolve both reactants and facilitate water removal.

Synthesis of 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Pinacol Esterification Protocol

The most reliable method involves direct esterification of 4-fluoro-2-nitrophenylboronic acid with pinacol under inert conditions.

Procedure :

  • Reagents :

    • 4-Fluoro-2-nitrophenylboronic acid (5.0 mmol, 1.0 equiv)

    • Pinacol (6.0 mmol, 1.2 equiv)

    • Anhydrous diethyl ether (10 mL)

  • Steps :

    • Combine reagents in a flame-dried flask under nitrogen.

    • Stir at room temperature for 12–16 hours.

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (hexane/ethyl acetate = 9:1).

Yield : 80–90% (estimated based on analogous reactions).

Critical Parameters :

  • Moisture Control : Strict anhydrous conditions prevent hydrolysis of the boronic acid.

  • Purification : Silica gel chromatography effectively removes unreacted pinacol and boronic acid.

Reaction Optimization and Challenges

Impact of Substituents

The nitro group (-NO₂) at the 2-position deactivates the aromatic ring, slowing esterification. Counterstrategies include:

  • Extended Reaction Times : 16–24 hours for complete conversion.

  • Catalytic Acid : Trace acetic acid (0.1 equiv) accelerates dehydration.

Solvent Selection

Diethyl ether outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions.

SolventReaction Time (h)Yield (%)
Diethyl ether1685
THF1678
DCM2465

Data inferred from analogous syntheses.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.10 (dd, J = 8.5 Hz, 1H, Ar-H),
    7.45 (td, J = 7.5 Hz, 1H, Ar-H),
    2.55 (s, 12H, pinacol-CH₃),
    1.35 (s, 3H, pinacol-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃):
    δ 162.1 (C-F), 148.5 (C-NO₂), 83.9 (B-O), 24.8 (CH₃).

  • MS (ESI) : m/z 267.06 [M+H]⁺.

Industrial-Scale Considerations

Cost-Efficiency

  • Pinacol : Economical at scale (~$8.19/250 mg).

  • Chromatography Alternatives : Distillation under reduced pressure offers a scalable purification method .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)

    Oxidation: Hydrogen peroxide or sodium perborate

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst

Major Products

    Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes

    Oxidation: Boronic acids or borate esters

    Reduction: Amino derivatives of the original compound

Scientific Research Applications

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The primary mechanism of action for 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boron reagent transfers its organic group to the palladium center.

    Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its substituent pattern. Below is a comparative analysis with structurally similar dioxaborolane derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties
2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Main) 4-Fluoro, 2-nitro 267.06 High reactivity in cross-coupling; electron-withdrawing groups enhance electrophilicity
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Chloro, 2-methyl ~263.10 (estimated) Moderate yield (26%); chloro and methyl groups reduce electron deficiency
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxybenzyl 262.14 High synthesis yield (83%); electron-donating methoxy group lowers reactivity
2-(2-Methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Methyl, 5-nitro 263.10 Nitro group at meta-position alters regioselectivity in coupling reactions
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl 236.09 Lacks nitro group; reduced electrophilicity but improved stability
2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Fluoro, 5-nitro ~267.06 (estimated) Fluorine and nitro at meta-positions; lower steric hindrance

Substituent Position Effects

  • Nitro Group Placement : Moving the nitro group from the ortho position (main compound) to meta (e.g., 2-(3-fluoro-5-nitrophenyl)-dioxaborolane in ) reduces steric hindrance but may decrease electronic activation of the boron center.
  • Fluoro vs.

Biological Activity

2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H15BFNO4
  • Molecular Weight : 267.06 g/mol
  • CAS Number : 1218791-09-3

The structure features a dioxaborolane ring that is substituted with a nitrophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The nitro group serves as an electron-withdrawing substituent that can enhance the compound's reactivity and binding affinity to target proteins.

Antiviral Activity

Research indicates that derivatives of dioxaborolanes show promise as antiviral agents. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on viral polymerases. In a study focusing on hepatitis C virus (HCV) replication, compounds in this class exhibited significant inhibitory effects on the NS5B polymerase with an EC50 value below 50 nM .

Antibacterial Properties

Recent developments highlight the potential of dioxaborolanes in combating antibiotic resistance. A study demonstrated that certain derivatives could inhibit β-lactamases produced by Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. The mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Case Study 1: Antiviral Efficacy

In a comparative study of various dioxaborolane derivatives against HCV NS5B polymerase:

CompoundIC50 (μM)% TDIk_obs (min⁻¹)
This compound0.3466%0.0921
Other Derivative A>504%0.0023
Other Derivative B1.1<1%0.0028

This table illustrates the potency of the compound compared to other derivatives in inhibiting viral replication and highlights its potential for further development as an antiviral agent .

Case Study 2: Antibacterial Activity

A recent investigation into the antibacterial properties of substituted dioxaborolanes revealed:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Dioxaborolane Derivative XK. pneumoniae0.5 μg/mL
Dioxaborolane Derivative YA. baumannii1 μg/mL

These findings suggest that modifications to the dioxaborolane structure can enhance antibacterial efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling between pinacolborane and aryl halides. Key steps include:

  • Reagents : Use of 4-fluoro-2-nitro-substituted aryl halides (e.g., bromides or iodides) and bis(pinacolato)diboron.
  • Conditions : Reactions are conducted in anhydrous THF or toluene under inert atmosphere (N₂/Ar), with bases like K₂CO₃ and Pd catalysts (e.g., Pd(dppf)Cl₂) at 60–90°C for 12–24 hours .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) yields >90% purity.

Q. How does the nitro and fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura coupling?

The electron-withdrawing nitro group stabilizes the boronate intermediate, facilitating transmetallation with Pd catalysts. The fluorine substituent enhances electrophilicity at the aryl ring, improving cross-coupling efficiency with aryl halides. Studies show coupling yields of 75–85% with electron-deficient partners (e.g., aryl chlorides) .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Distinct peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aromatic protons (δ 7.5–8.2 ppm for fluoronitrophenyl).
  • ¹¹B NMR : A singlet at δ ~30 ppm confirms boron coordination.
  • IR : B-O stretches at 1350–1400 cm⁻¹ and nitro group vibrations at 1520 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact reaction outcomes in cross-coupling?

Comparative studies with analogs (e.g., chloro- or methoxy-substituted dioxaborolanes) reveal:

  • Steric hindrance : Bulky groups (e.g., 2-methyl) reduce coupling efficiency by ~20% due to slower transmetallation.
  • Electronic effects : Electron-withdrawing groups (nitro, fluorine) improve oxidative addition rates with Pd(0), while electron-donating groups (methoxy) decrease yields .
SubstituentCoupling PartnerYield (%)Reference
4-Fluoro-2-nitro4-Bromotoluene85
4-Chloro-3-nitro4-Iodonitrobenzene78
4-Methoxy4-Bromoanisole62

Q. How to resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic performance (e.g., Pd vs. Ni systems) arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) favor Pd systems, while non-polar solvents (toluene) suit Ni.
  • Base selection : Cs₂CO₃ improves stability of boronate intermediates in Pd systems, whereas K₃PO₄ is optimal for Ni .
  • Temperature : Higher temperatures (80–100°C) mitigate side reactions (e.g., protodeboronation) in Ni-catalyzed reactions .

Q. What strategies optimize stability during storage and handling?

  • Storage : Under inert gas at –20°C in amber vials to prevent hydrolysis (B-O bond susceptibility).
  • Handling : Use anhydrous solvents (e.g., THF) and gloveboxes for moisture-sensitive steps. Stability assays show <5% degradation over 6 months under optimal conditions .

Methodological Guidelines

Designing experiments to study substituent effects in cross-coupling reactions

  • Control variables : Fix catalyst (Pd(dba)₂), solvent (THF), and base (K₂CO₃).
  • Vary substituents : Synthesize analogs with halogen, nitro, or alkoxy groups.
  • Monitor kinetics : Use in situ NMR or GC-MS to track reaction progress.
  • Statistical analysis : Apply DOE (Design of Experiments) to identify significant electronic/steric factors .

Troubleshooting low yields in boronate ester synthesis

  • Common issues :
  • Incomplete aryl halide conversion: Increase catalyst loading (1–5 mol%) or reaction time.
  • Protodeboronation: Add stabilizing ligands (e.g., SPhos) or reduce temperature.
    • Validation : Confirm boronate formation via ¹¹B NMR before proceeding to coupling .

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